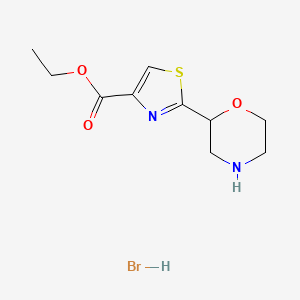

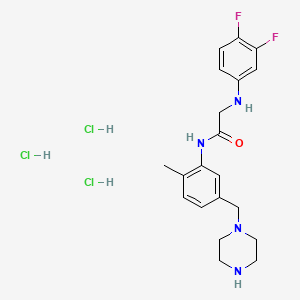

![molecular formula C10H21N3O B2473546 2-[(4-Methylpiperazin-1-yl)methyl]morpholine CAS No. 202991-96-6](/img/structure/B2473546.png)

2-[(4-Methylpiperazin-1-yl)methyl]morpholine

概要

説明

“2-[(4-Methylpiperazin-1-yl)methyl]morpholine” is a chemical compound with the CAS Number: 202991-96-6 . It has a molecular weight of 199.3 . It is in the form of oil .

Molecular Structure Analysis

The IUPAC name of the compound is 2-[(4-methyl-1-piperazinyl)methyl]morpholine . The InChI code is 1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis

The compound is in the form of oil . It has a molecular weight of 199.3 . The compound is stored at room temperature .科学的研究の応用

1. Anticonvulsant Properties

The compound's derivatives have been studied for their anticonvulsant properties. One study synthesized a library of new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides, which are potential new hybrid anticonvulsant agents. Some of these compounds demonstrated significant anticonvulsant activity across various preclinical seizure models, presenting a safe profile with no impairment of motor coordination at high doses (Kamiński et al., 2015).

2. Serotonin Reuptake Inhibition and Receptor Antagonism

The compound has been shown to have selective serotonin reuptake inhibition and 5-HT2A receptor antagonistic activity. A study highlighted a novel compound, YM992, demonstrating these properties, which may be beneficial in the development of antidepressants with high efficacy (Takeuchi et al., 1997).

3. Hypocholesterolemic and Hypolipidemic Activity

Some novel morpholine derivatives have been investigated for their potential hypocholesterolemic and hypolipidemic activity. A study synthesized and evaluated a number of 2-biphenylyl morpholine derivatives, finding some to inhibit lipid peroxidation of microsomal membrane lipids and demonstrate hypocholesterolemic and hypolipidemic action in experimental models (Chrysselis et al., 2000).

4. Cardiotonic Activity

The compound's derivatives have also been studied for their cardiotonic activity. Research on selective phosphodiesterase (PDE3) inhibitors, which improve cardiac contractility, included a study on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, revealing their potential for increasing the force of contraction in cardiac models (Mansouri et al., 2008).

5. Modulation of GABAA Receptors

Derivatives of the compound have been explored for their anxiolytic properties through modulation of the GABAA receptor response. Some derivatives showed pharmacological activity with the potential of lacking typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006).

Safety and Hazards

特性

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-12-3-5-13(6-4-12)9-10-8-11-2-7-14-10/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJADOJEHOLEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylpiperazin-1-yl)methyl]morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)

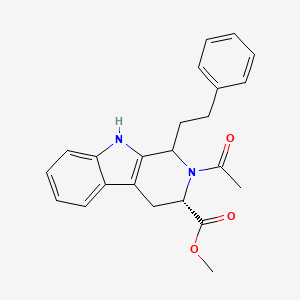

![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)

![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)

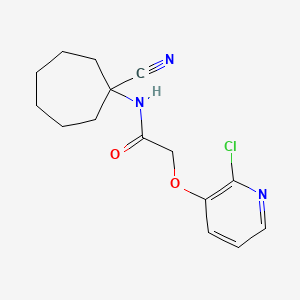

![Ethyl 7-chloro-6-formyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2473483.png)

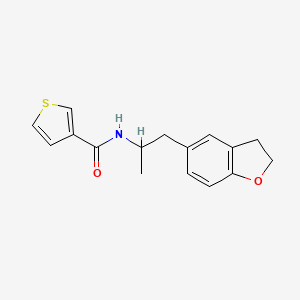

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)